molecular formula C10H10F2O2 B6289515 2,6-Difluoro-3-propoxybenzaldehyde CAS No. 2484888-92-6

2,6-Difluoro-3-propoxybenzaldehyde

Cat. No.: B6289515
CAS No.: 2484888-92-6
M. Wt: 200.18 g/mol
InChI Key: MRRSOMIRRZQVMR-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzaldehyde core. It is primarily used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-propoxybenzaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with propyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the propoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Difluoro-3-propoxybenzaldehyde is utilized in several scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,6-Difluorobenzaldehyde
  • 3-Propoxybenzaldehyde
  • 2,6-Dichloro-3-propoxybenzaldehyde

Comparison: 2,6-Difluoro-3-propoxybenzaldehyde is unique due to the presence of both fluorine atoms and a propoxy group, which confer distinct chemical and physical propertiesCompared to 3-Propoxybenzaldehyde, the fluorine atoms enhance its stability and resistance to metabolic degradation .

Properties

IUPAC Name

2,6-difluoro-3-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRSOMIRRZQVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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